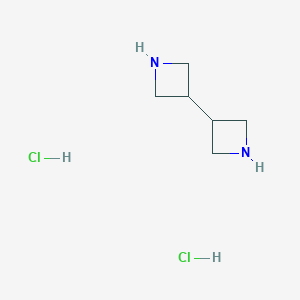

3-(Azetidin-3-yl)azetidine;dihydrochloride

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are crucial motifs in organic chemistry. sigmaaldrich.comgoogle.com Unlike their five- and six-membered counterparts, these strained ring systems offer a unique combination of chemical reactivity and structural rigidity. google.com This makes them valuable as precursors for synthesizing a wide array of more complex molecules. google.com Their incorporation into larger structures can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity, making them attractive for drug design and development. google.comnih.gov The prevalence of these motifs in biologically active molecules and potential therapeutics continues to drive research into their efficient synthesis.

The Azetidine (B1206935) Ring System: Structural Characteristics and Inherent Ring Strain

The azetidine ring is a saturated heterocycle containing three carbon atoms and one nitrogen atom. wikipedia.org Its defining feature is the significant ring strain, a consequence of its constrained four-membered structure. This strain energy, estimated to be around 25.4 kcal/mol, is intermediate between the highly reactive aziridines (three-membered rings) and the more stable pyrrolidines (five-membered rings). rsc.org This inherent strain dictates the ring's chemical behavior, making it susceptible to ring-opening reactions under certain conditions while being stable enough for practical handling. rsc.org The azetidine ring is not planar; it adopts a puckered conformation that undergoes rapid inversion. This structural feature provides a three-dimensional character that is highly desirable in medicinal chemistry for creating molecules with specific spatial arrangements. rsc.org

Table 1: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine (B122466) | 5 | ~5.4 |

Research Trajectories of Azetidine Scaffolds as Building Blocks and Ligands

The unique properties of the azetidine ring have led to its widespread use as a versatile building block in organic synthesis. nih.gov Advances in synthetic methodologies have made a diverse range of functionalized azetidines more accessible, enabling their incorporation into complex molecular targets. nih.govorganic-chemistry.org They serve as key intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and materials. google.com For instance, azetidine-containing compounds have been investigated for their potential as enzyme inhibitors and central nervous system-focused therapeutics. nih.govontosight.ai

Furthermore, azetidine derivatives have emerged as effective ligands in catalysis. Their rigid framework can create a well-defined coordination environment around a metal center, leading to enhanced selectivity and efficiency in catalytic transformations. rsc.org Research has demonstrated their utility in various catalytic processes, including cross-coupling reactions like the Suzuki-Miyaura reaction, reductions, and cycloadditions, highlighting their potential to facilitate the construction of complex chemical bonds. rsc.org The compound 3-(Azetidin-3-yl)azetidine, with its two nitrogen-containing rings, presents an interesting scaffold for the development of novel bidentate or bridging ligands.

Table 2: Properties of 3-(Azetidin-3-yl)azetidine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂N₂ |

| IUPAC Name | 3-(azetidin-3-yl)azetidine |

| Synonym | 3,3'-Biazetidine |

| PubChem CID | 144340923 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(azetidin-3-yl)azetidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-5(2-7-1)6-3-8-4-6;;/h5-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRWTMYQIRMMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Core Construction and Bis Azetidine Assemblies

Classical and Established Azetidine (B1206935) Synthesis Routes

Traditional methods for constructing the azetidine ring have been foundational in heterocyclic chemistry. These approaches often rely on intramolecular cyclization of acyclic precursors or cycloaddition reactions.

Intramolecular Cyclization Reactions of Precursor Substrates

One of the most direct and widely employed strategies for azetidine synthesis is the intramolecular cyclization of a linear substrate containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

The intramolecular nucleophilic substitution of γ-amino alcohols and γ-haloamines is a cornerstone of azetidine synthesis. In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate, to facilitate the intramolecular SN2 reaction by the amine. This process is typically promoted by a base to deprotonate the amine, enhancing its nucleophilicity. mdpi.com

Similarly, 1,3-haloamines can undergo direct intramolecular cyclization, often under basic conditions, to afford the azetidine ring. The reactivity of the halide (I > Br > Cl) influences the reaction conditions required for efficient ring closure. These methods are advantageous due to the ready availability of the starting materials. bham.ac.ukyoutube.com

A notable example is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides access to functionalized azetidines. This method highlights the utility of Lewis acids in promoting cyclization under mild conditions. nih.govfrontiersin.org

| Precursor Type | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Amino alcohol (via mesylate) | 1. MsCl, Et₃N; 2. Base | N-Substituted Azetidine | Varies | mdpi.com |

| γ-Haloamine | Base (e.g., NaH, K₂CO₃) | N-Substituted Azetidine | Good to excellent | bham.ac.uk |

| cis-3,4-Epoxy amine | La(OTf)₃ (5 mol%), DCE, reflux | 3-Hydroxyazetidine derivative | up to 81% | nih.govfrontiersin.org |

Cycloaddition Reactions, Including [2+2] Cycloadditions

Cycloaddition reactions offer a powerful and atom-economical approach to the azetidine core by forming two new bonds in a single step. The most prominent among these is the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. rsc.orgwikipedia.org This photochemical reaction involves the excitation of an imine, which then reacts with a ground-state alkene to form the azetidine ring. rsc.orgresearchgate.net

The success of the aza Paternò-Büchi reaction is often challenged by the rapid E/Z isomerization of the excited imine, which can be a competing, non-productive decay pathway. rsc.org To overcome this, many examples in the literature utilize cyclic imines or imines with specific electronic properties to favor the cycloaddition process. rsc.org Both intermolecular and intramolecular versions of this reaction have been developed, providing access to a wide range of substituted and fused azetidine systems. rsc.org

Recent advancements have enabled the use of visible light in these reactions through the use of photosensitizers, offering milder and more selective reaction conditions. researchgate.net

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imine + Alkene | UV light (hν) | Functionalized Azetidine | Varies | rsc.orgresearchgate.net |

| 1,3-Dimethyl-6-azauracil + Ethyl vinyl ether | Acetone (sensitizer), UV light | Bicyclic Azetidine | 90% | rsc.org |

| N-Tosylimine + Benzofuran | hν (365 nm), CH₂Cl₂ | Fused Azetidine | up to 96% | thieme-connect.com |

Advanced and Emerging Strategies for Azetidine Ring Formation

More recent synthetic strategies have focused on novel bond disconnections and the use of highly reactive intermediates to access the azetidine scaffold, often with improved efficiency and stereocontrol.

Ring Contraction Methodologies (e.g., from 2-Pyrrolidinones)

The ring contraction of five-membered rings, such as 2-pyrrolidinones, into four-membered azetidines represents an intriguing synthetic transformation. A notable example involves the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org The proposed mechanism initiates with a nucleophilic attack on the activated amide carbonyl, leading to the cleavage of the N–C(O) bond. The resulting intermediate, an α-bromocarbonyl derivative with a γ-amide anion, then undergoes intramolecular SN2 cyclization to form the azetidine ring. rsc.org This method allows for the incorporation of various nucleophiles, such as alcohols, into the final azetidine product. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | MeOH, K₂CO₃, MeCN, 60 °C | α-Methoxycarbonyl-N-sulfonylazetidine | Good | rsc.org |

Strain-Release Strategies (e.g., from Azabicyclo[1.1.0]butanes)

Harnessing the high ring strain of bicyclic systems like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful strategy for the synthesis of functionalized azetidines. nih.govnih.gov The inherent strain energy of ABBs provides a strong thermodynamic driving force for ring-opening reactions.

Upon electrophilic activation of the nitrogen atom, the ABB becomes highly susceptible to nucleophilic attack at the bridgehead carbon, leading to the cleavage of the central C–N bond and the formation of a 1,3-disubstituted azetidine. nih.govclockss.org A wide range of nucleophiles, including amines, alcohols, thiols, and even carbon nucleophiles, can be employed in this transformation, providing rapid access to diverse azetidine derivatives. chemrxiv.org This methodology is particularly valuable for creating azetidines with substitution patterns that are difficult to achieve through other methods. nih.govnih.gov For instance, the reaction of ABBs with electrophiles like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) can lead to diversely substituted azetidines. nih.gov

| ABB Reaction Partner | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Electrophile (e.g., TsCl) and Nucleophile | Varies | 1,3-Disubstituted Azetidine | Varies | nih.gov |

| HCl-EtOH | THF | 3-Chloro-1-ethylazetidine | Good | clockss.org |

| Thiolacetic acid | THF | 1-Acetyl-3-acetylthioazetidine | 63% | clockss.org |

| Azabicyclo[1.1.0]butyl carbinols | TFAA or Tf₂O | Keto 1,3,3-substituted Azetidines | up to 90% | nih.gov |

Bis-Azetidine Assemblies

The synthesis of molecules containing two or more azetidine rings, such as 3-(Azetidin-3-yl)azetidine, requires methods for coupling pre-formed azetidine units or constructing one azetidine ring onto another. One effective strategy for forming a C-N bond between two heterocyclic rings is the aza-Michael addition.

A reported synthesis of a 1,3'-biazetidine (B3306570) derivative exemplifies this approach. The reaction involves the addition of azetidine to methyl (N-Boc-azetidin-3-ylidene)acetate. This reaction, catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds via a conjugate addition of the secondary amine of one azetidine ring to the α,β-unsaturated ester of the other. mdpi.com This methodology provides a direct route to linked azetidine systems. While this example demonstrates a 1,3'-linkage, modifications of the starting materials could potentially allow for the formation of a 3,3'-linkage as required for 3-(Azetidin-3-yl)azetidine. Subsequent deprotection of the nitrogen and reduction of the ester group would be necessary to obtain the parent bis-azetidine structure.

Transition-Metal Catalyzed Approaches (e.g., Palladium-Catalyzed Cross-Coupling, Nickel-Catalyzed Decarboxylative Arylation)

Transition-metal catalysis offers powerful tools for the construction and functionalization of the azetidine ring. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used for the N-arylation of azetidine. These reactions allow for the formation of a wide range of N-arylazetidines from aryl or heteroaryl bromides, without cleavage of the strained azetidine ring. frontiersin.orgnih.gov The versatility of this method is highlighted by its application in double N-arylation reactions. frontiersin.org

Palladium catalysis is also instrumental in the synthesis of 2-aryl azetidines from 3-iodoazetidines and aryl boronic acids. This process is thought to proceed through either a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation. nih.gov Furthermore, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines. nih.gov

In addition to palladium, other transition metals like iron and copper have been utilized in azetidine synthesis. Iron dipyrrinato catalysts have been used to synthesize azetidines from organic azides, nih.gov and photo-induced copper catalysis enables the [3+1] radical cascade cyclization of aliphatic amines with alkynes to yield azetidines. bohrium.com

Photochemical Reactions (e.g., Aza-Paterno-Büchi Reaction, Direct Photochemical Functionalization)

Photochemical methods provide a direct and efficient route to the azetidine core. The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example. mdpi.comscbt.com This reaction can be carried out intermolecularly or intramolecularly. scbt.com Recent advancements have enabled a visible-light-mediated aza-Paterno-Büchi reaction, which overcomes some of the limitations of traditional UV-light-induced methods and allows for the synthesis of functionalized azetidines under milder conditions. frontiersin.orggoogle.com This visible-light-mediated approach has been successfully applied to both intramolecular and intermolecular reactions, yielding bicyclic and monocyclic azetidines, respectively. frontiersin.orgvulcanchem.com

The substrate scope of the aza-Paterno-Büchi reaction has been expanded to include acyclic oximes and ketone-derived sulfonylimines, providing access to a wider range of azetidine derivatives. vulcanchem.comresearchgate.net Direct photochemical functionalization of the azetidine ring itself is also a viable strategy, for instance, in the preparation of alkyl azetidines from azetidine-2-carboxylic acids. nih.govgoogle.com

| Photochemical Reaction Type | Key Features | Reference(s) |

| Aza-Paterno-Büchi Reaction | [2+2] cycloaddition of an imine and an alkene. Can be induced by UV or visible light. | mdpi.comscbt.com |

| Visible-Light-Mediated Aza-Paterno-Büchi | Milder reaction conditions, broader substrate scope. | frontiersin.orggoogle.comresearchgate.net |

| Direct Photochemical Functionalization | Modification of a pre-existing azetidine ring. | nih.govgoogle.com |

Reactivity with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents, play a significant role in the synthesis of azetidines. A notable application is the titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines. nih.gov This method demonstrates good functional group tolerance and provides access to densely functionalized azetidines that are otherwise difficult to synthesize. nih.gov The reaction is proposed to proceed through a Kulinkovich-type mechanism. nih.gov

Reduction of Azetidin-2-ones to Azetidines

The reduction of azetidin-2-ones, also known as β-lactams, is a well-established method for the synthesis of the corresponding azetidines. Hydroalanes have been identified as specific and effective reducing agents for this transformation. This approach is valuable as a large variety of β-lactams are readily available through well-known synthetic routes such as the Staudinger synthesis.

Stereoselective Synthesis of Enantioenriched Azetidine Derivatives

The demand for enantiomerically pure azetidine derivatives in medicinal chemistry has driven the development of various stereoselective synthetic methods. One approach involves the use of chiral auxiliaries, such as tert-butanesulfinamides, to achieve diastereoselective synthesis of C2-substituted azetidines. This method allows for the production of either stereoisomer by selecting the appropriate enantiomer of the chiral auxiliary.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of azetidines. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones with high enantiomeric excess. Additionally, metal-catalyzed asymmetric reduction of unsaturated azetidine precursors has been used to synthesize a library of enantioenriched 2-azetidinylcarboxylic acids.

Specific Synthetic Pathways Towards Bis-Azetidine Architectures, Including 3-(Azetidin-3-yl)azetidine

The synthesis of molecules containing multiple azetidine rings, such as 3-(azetidin-3-yl)azetidine, requires specific strategies for their construction.

Aza-Michael Addition Approaches to 1,3'-Biazetidine Systems

A key strategy for the construction of 1,3'-biazetidine systems is the aza-Michael addition. nih.govmdpi.comgoogle.com This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. google.com Specifically, the synthesis of a protected 1,3'-biazetidine has been achieved through the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst. nih.govgoogle.com

The precursor, methyl (N-Boc-azetidin-3-ylidene)acetate, is synthesized from N-Boc-azetidin-3-one via a Horner-Wadsworth-Emmons reaction. nih.govgoogle.com The subsequent aza-Michael addition of azetidine proceeds to give the corresponding 1,3'-biazetidine derivative. nih.govgoogle.com The final step to obtain 3-(Azetidin-3-yl)azetidine;dihydrochloride (B599025) would involve the deprotection of the Boc group and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.

| Precursor | Reagent | Product | Reference(s) |

| N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | Methyl (N-Boc-azetidin-3-ylidene)acetate | nih.govgoogle.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine, DBU | Methyl 2-(1'-(tert-butoxycarbonyl)-[1,3'-biazetidin]-3-yl)acetate | nih.govgoogle.com |

Carbon-Carbon Bond Formation Strategies for Linked Azetidine Rings

The construction of bis-azetidine scaffolds, such as 3-(Azetidin-3-yl)azetidine, where the two heterocyclic rings are joined by a direct carbon-carbon bond, presents a unique synthetic challenge. Unlike linkages involving heteroatoms (C-N, C-O, C-S), direct C-C bond formation requires specific strategies that can accommodate the inherent ring strain and functionality of the azetidine core. Key methodologies for achieving this linkage focus on two primary approaches: the reductive coupling of azetidine ketone precursors and modern palladium-catalyzed cross-coupling reactions. These methods provide a direct pathway to the 3,3'-biazetidine core structure.

Reductive Coupling of Azetidin-3-one (B1332698)

One of the most direct conceptual routes to a 3,3'-biazetidine structure is through the reductive homocoupling of an N-protected azetidin-3-one. This strategy is analogous to the classic pinacol (B44631) coupling reaction, wherein a ketone is reductively dimerized to form a vicinal diol, which can be subsequently deoxygenated. The key intermediate for this approach is a suitably protected azetidin-3-one. The synthesis of such precursors has been achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

The proposed reductive coupling process would involve treating an N-protected azetidin-3-one with a single-electron reducing agent, such as samarium(II) iodide (SmI₂) or low-valent titanium reagents (generated from TiCl₄ and a reducing agent like zinc). This process generates a ketyl radical intermediate. Dimerization of two of these radicals forms a pinacolate intermediate, which, upon acidic workup, yields the corresponding 3,3'-biazetidine-3,3'-diol. Subsequent deoxygenation of this diol, for example through a Barton-McCombie deoxygenation, would furnish the final saturated 3,3'-biazetidine linkage. While direct homocoupling of azetidin-3-one is not widely documented, related enantioselective reductive couplings of N-acyl-azetidinones with dienes have been successfully demonstrated, supporting the feasibility of C-C bond formation at the C3 position of the azetidine ring under reductive conditions. nih.gov

Table 1: Proposed Reaction Scheme for Reductive Coupling of Azetidin-3-one

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | N-Protected Azetidin-3-one | 1. SmI₂ or TiCl₄/Zn2. H₃O⁺ workup | N,N'-Protected 3,3'-Biazetidine-3,3'-diol | C-C bond formation and dimerization |

| 2 | N,N'-Protected 3,3'-Biazetidine-3,3'-diol | Barton-McCombie deoxygenation or similar methods | N,N'-Protected 3,3'-Biazetidine | Removal of hydroxyl groups |

Palladium-Catalyzed Cross-Coupling Reactions

Modern transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile platform for constructing C(sp³)–C(sp³) bonds, which is precisely what is required for a 3,3'-biazetidine linkage. These methods generally involve the coupling of an organometallic reagent with an organic halide or triflate. The use of 3-iodoazetidines in Hiyama cross-coupling reactions confirms that such substrates are viable partners in palladium-catalyzed cycles. organic-chemistry.org

Homocoupling of 3-Haloazetidines

A direct approach using this technology is the homocoupling of a 3-haloazetidine derivative, such as N-Boc-3-iodoazetidine. In reactions analogous to the Ullmann or Kumada couplings, a palladium(0) or nickel(0) catalyst can facilitate the dimerization of the azetidine substrate in the presence of a stoichiometric reductant (e.g., zinc or magnesium powder). mdpi.comresearchgate.net The catalytic cycle typically involves oxidative addition of the catalyst into the carbon-halogen bond of two azetidine molecules, followed by reductive elimination to form the C-C bond and regenerate the active catalyst.

Suzuki-Type Cross-Coupling of Azetidine Derivatives

A more convergent and often higher-yielding approach is the Suzuki-Miyaura cross-coupling reaction. This strategy requires two distinct, functionalized azetidine precursors: an electrophilic partner and a nucleophilic partner.

Electrophilic Partner : An N-protected 3-haloazetidine (e.g., N-Boc-3-bromoazetidine or N-Boc-3-iodoazetidine).

Nucleophilic Partner : An N-protected 3-azetidinylboronic acid or a corresponding boronate ester (e.g., N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine).

The synthesis of the boronate ester can be achieved from the 3-haloazetidine via a Miyaura borylation reaction. The subsequent Suzuki coupling of these two partners under standard conditions—typically using a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system (e.g., dioxane/water or DME)—would forge the desired 3,3'-biazetidine skeleton. mdpi.com This approach offers greater control and tolerance for other functional groups compared to homocoupling methods.

Table 2: Proposed Reaction Scheme for Suzuki-Type Cross-Coupling

| Step | Reactant 1 | Reactant 2 | Catalyst and Reagents | Product | Purpose |

|---|---|---|---|---|---|

| A | N-Boc-3-iodoazetidine | Bis(pinacolato)diboron | Pd(dppf)Cl₂, KOAc | N-Boc-azetidin-3-yl boronic acid, pinacol ester | Preparation of nucleophilic partner |

These carbon-carbon bond-forming strategies represent robust and synthetically viable, albeit challenging, pathways to access the core structure of 3-(Azetidin-3-yl)azetidine and its derivatives, enabling further exploration of this unique chemical space.

Reactivity and Functionalization of the Azetidine Framework

General Reactivity Patterns Influenced by Ring Strain

The azetidine (B1206935) ring possesses a significant amount of strain energy, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This strain is a consequence of bond angle distortion from the ideal tetrahedral angle, leading to increased potential energy. This stored energy makes the azetidine ring susceptible to reactions that relieve this strain, primarily through ring-opening. rsc.orgrsc.org While the ring is strained, it is considerably more stable than the three-membered aziridine (B145994) ring, which allows for easier handling and the possibility of functionalization without immediate ring cleavage under certain conditions. rsc.orgresearchwithrutgers.com

The reactivity is also influenced by the electronic nature of the nitrogen atom and any substituents on the ring. The nitrogen lone pair can act as a nucleophile or a base, and its reactivity can be modulated by N-functionalization. researchgate.net Protonation or Lewis acid coordination at the nitrogen atom activates the ring, making it more susceptible to nucleophilic attack. magtech.com.cn

Ring-Opening Reactions as Strategic Transformations in Organic Synthesis

Ring-opening reactions are a cornerstone of azetidine chemistry, providing a powerful tool for the synthesis of complex acyclic amines with defined stereochemistry. rsc.org These transformations are driven by the release of the inherent ring strain. beilstein-journals.org Nucleophilic ring-opening is the most common type of these reactions, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cn

The regioselectivity of the nucleophilic attack is a critical aspect and is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn For instance, in azetidines with electron-withdrawing groups at the C2 position, nucleophilic attack often occurs at this position. bohrium.com Conversely, bulky nucleophiles tend to attack the less sterically hindered carbon. magtech.com.cn These reactions often require activation of the azetidine ring, which can be achieved through N-acylation, N-alkylation to form an azetidinium ion, or the use of Lewis acids. rsc.orgmagtech.com.cn A variety of nucleophiles, including carbon, nitrogen, oxygen, and halogen nucleophiles, can be employed in these reactions. magtech.com.cn

A notable example is the acid-mediated intramolecular ring-opening, where a pendant nucleophilic group on a substituent attacks the azetidine ring, leading to rearranged products. nih.gov This highlights the potential for complex molecular rearrangements originating from the strained four-membered ring.

Ring-Expansion Reactions for Accessing Novel Heterocyclic Compounds

Beyond simple ring-opening, azetidines can serve as synthons for the construction of larger, more complex heterocyclic systems through ring-expansion reactions. rsc.org These reactions involve the cleavage of a bond within the azetidine ring and the concomitant formation of a larger ring structure.

One such strategy involves the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines to yield functionalized piperidin-4-ones. rsc.org Another example is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates, which rearrange to form 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. acs.org These transformations underscore the utility of the strained azetidine framework as a latent reactive species that can be triggered to construct more elaborate molecular architectures. rsc.org

Diverse Functional Group Transformations on Azetidine Derivatives

The azetidine scaffold allows for a wide range of functional group transformations at both the nitrogen and carbon atoms, enabling the synthesis of a diverse library of derivatives.

The nitrogen atom of the azetidine ring is a key site for functionalization. N-alkylation and N-acylation are common strategies to introduce various substituents. rsc.org For instance, selective alkylation at a substituent nitrogen can be achieved through reductive amination or simple alkylation reactions. rsc.org Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of azetidines. phasetransfercatalysis.com

Protecting groups are frequently employed to modulate the reactivity of the azetidine nitrogen. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be readily introduced and subsequently removed under specific conditions. acs.orgresearchgate.net For example, the Boc group can be removed under acidic conditions, while the Cbz group is typically cleaved via hydrogenolysis. researchgate.netgoogle.com This protection/deprotection strategy is crucial for multi-step syntheses involving azetidine-containing molecules. rsc.org

Functionalization of the carbon atoms of the azetidine ring allows for the introduction of diverse substituents and the creation of stereocenters. C2-functionalization can be achieved through methods such as α-lithiation. mdpi.com The use of an electron-withdrawing group on the nitrogen, such as a Boc or Bus (tert-butylsulfonyl) group, facilitates exclusive α-lithiation, allowing for the subsequent trapping of the lithiated intermediate with various electrophiles to yield C2-substituted azetidines. mdpi.com

The C3 position is another common site for derivatization. Strain-release arylations of in situ generated azabicyclobutanes with organometallic reagents provide a route to 3-arylated azetidines. rsc.org Furthermore, palladium-catalyzed C(sp³)-H arylation has been developed for the direct functionalization of the C3 position of azetidines. researchgate.net

The introduction of halogen and oxygen-containing functional groups further expands the chemical space of azetidine derivatives, providing handles for subsequent transformations. For example, γ-fluorinated amines can be synthesized through the regioselective ring-opening of azetidines using reagents like pyridine-HF (Olah's reagent). rsc.org

Halogenation of titanacyclobutanes, which can be generated from ketones or alkenes, provides a modular approach to functionalized alkyl dihalides that can be cyclized with amines to form 3-substituted azetidines. nih.gov Additionally, 2-(iodomethyl)azetidine derivatives can be prepared via the iodocyclization of homoallyl amines. rsc.org Oxygen-containing functionalities can be introduced through various synthetic routes, including the reduction of β-lactams to azetidines followed by further modifications. rsc.org

Interactive Data Table: Reactivity of Azetidine Derivatives

| Reaction Type | Substrate | Reagent/Conditions | Product | Reference(s) |

| Ring-Opening | N-Acylazetidine | Thiol, Chiral Phosphoric Acid | Desymmetrized Ring-Opened Product | rsc.org |

| Ring-Opening | 2-Arylazetidine | Pyridine-HF (Olah's reagent) | γ-Fluorinated Amine | rsc.org |

| Ring Expansion | 2,2-Disubstituted Azetidine Carbamate | Brønsted Acid | 6,6-Disubstituted 1,3-Oxazinan-2-one | acs.org |

| N-Alkylation | 3-Fluoroazetidine | Acid Chloride, K2CO3, TBAB | N-Alkylated 3-Fluoroazetidine | phasetransfercatalysis.com |

| C2-Functionalization | N-Boc-azetidine | s-BuLi, Electrophile | C2-Substituted N-Boc-azetidine | mdpi.com |

| C3-Functionalization | Azabicyclobutane | Organometallic Reagent | 3-Arylated Azetidine | rsc.org |

Computational and Theoretical Investigations of Azetidine Systems

Application of Computational Models in Guiding Azetidine (B1206935) Synthesis and Reactivity Prediction

Computational models have become instrumental in navigating the complexities of azetidine synthesis. researchgate.netthescience.dev The inherent ring strain of the azetidine core presents unique challenges and opportunities in synthetic chemistry, and predictive modeling allows researchers to screen potential substrates and reaction conditions, thereby saving time and resources. thescience.dev

Recent studies have demonstrated the power of computational screening in predicting the viability of photocatalyzed reactions to form azetidines. By developing models that can forecast which compounds will react with each other, researchers can move beyond a trial-and-error approach. thescience.dev These models take into account various parameters to predict the success of a reaction, enabling a more rational design of synthetic routes. thescience.dev

One successful application involved the development of a computational model to predict the outcomes of reactions between different alkenes and oximes to form azetidines. The model's predictions were largely accurate when tested experimentally, showcasing the potential of this approach to guide the synthesis of a wide array of azetidine-containing compounds. thescience.dev This predictive power is not limited to reaction success; it can also help in optimizing reaction yields by identifying key factors that influence the availability of atoms for chemical reactions. thescience.dev The ability to pre-screen compounds and anticipate their reactivity accelerates the discovery of novel synthetic methodologies for accessing these valuable heterocyclic motifs. thescience.dev

Quantum Chemical Calculations for Frontier Orbital Energies and Reaction Pathways

Quantum chemical calculations, particularly those focused on frontier molecular orbitals (FMOs), are crucial for understanding and predicting the reactivity of azetidine precursors. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity and its propensity to engage in chemical reactions. nih.gov

In the context of azetidine synthesis via photocatalysis, the energy levels of the frontier orbitals of the reacting species, such as alkenes and oximes, are critical. For a reaction to proceed efficiently, the excited states of the reactants must be closely matched to lower the energy barrier of the transition state. thescience.dev Computational chemists can calculate the HOMO and LUMO energies for a range of potential reactants, and these calculations can be performed rapidly, allowing for the high-throughput screening of reaction partners. thescience.dev

The energy gap between the HOMO and LUMO is also a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity. nih.gov For instance, in a study of a substituted piperidin-4-one, the HOMO-LUMO energy gap was calculated to be 5.4194 eV, with the hardness value (η) being 2.7097 eV. nih.gov Similar calculations for azetidine derivatives provide valuable insights into their electronic structure and potential reaction pathways.

The table below presents a hypothetical comparison of frontier orbital energies and related quantum chemical parameters for a generic azetidine derivative, illustrating the type of data generated from these calculations.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.85 | Power to attract electrons |

This table is illustrative and does not represent data for a specific azetidine compound.

Mechanistic Elucidation and Selectivity Prediction via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for elucidating complex reaction mechanisms and predicting selectivity in organic reactions, including those involving azetidines. mdpi.comresearchgate.net DFT calculations provide a detailed picture of the potential energy surface of a reaction, allowing for the identification of transition states and intermediates, which are key to understanding how a reaction proceeds.

A notable application of DFT in azetidine chemistry is the rationalization of Baldwin's rules for ring-formation reactions. researchgate.net In the synthesis of 2-arylazetidines from oxiranes, DFT calculations with an explicit solvent model were used to confirm the proposed reaction mechanisms and the role of kinetic control in determining the stereochemical outcome. researchgate.net These calculations revealed why the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. researchgate.net

DFT has also been employed to understand the dynamic behavior of intermediates in azetidine functionalization. For instance, in the α-lithiation of N-EDG (electron-donating group) azetidines, DFT calculations, in conjunction with in-situ FT-IR analysis, supported the involvement of equilibrating diastereoisomeric lithiated azetidines. mdpi.com This provided insight into the configurational lability of the lithiated intermediate, which is crucial for controlling the stereoselectivity of subsequent reactions. mdpi.com

The following table summarizes key findings from a DFT study on the regio- and diastereoselective synthesis of 2-arylazetidines, highlighting the calculated activation energies that explain the observed product distribution.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Observed Outcome |

| 4-exo-tet (Azetidine formation) | Lower | Favored product |

| 5-endo-tet (Pyrrolidine formation) | Higher | Disfavored product |

This table is a simplified representation of DFT results from relevant literature.

Conformational Analysis and Molecular Dynamics Simulations of Azetidine Derivatives

The three-dimensional structure and dynamic behavior of azetidine derivatives play a crucial role in their biological activity and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and dynamic properties of these molecules. researchgate.net

MD simulations can be used to validate docking results and to study the stability of a ligand-protein complex over time. researchgate.net For example, in a study of a novel azetidine derivative, MD simulations were performed for 90 nanoseconds to assess the stability of the compound within the active site of target proteins. The root mean square deviation (RMSD) of the complex was found to be within a stable range of 0.75 Å to 1.5 Å, and the binding energies were calculated using the Molecular Mechanics‐Poisson‐Boltzmann Surface Area (MM‐PBSA) method. researchgate.net

These simulations provide a dynamic picture of the interactions between the azetidine derivative and its biological target, revealing key hydrogen bonds and hydrophobic interactions that contribute to binding affinity. mdpi.com The root mean square fluctuation (RMSF) can be analyzed to understand the flexibility of different parts of the protein and the ligand upon binding. mdpi.com

The table below illustrates the type of data that can be obtained from an MD simulation study of an azetidine derivative in complex with a target protein.

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the molecular dynamics simulation |

| RMSD of Protein Backbone | 1.2 ± 0.3 Å | Indicates stability of the protein structure |

| RMSD of Ligand | 0.8 ± 0.2 Å | Indicates stability of the ligand in the binding pocket |

| Binding Free Energy (MM-PBSA) | -25.5 kcal/mol | Predicts the strength of the ligand-protein interaction |

This table provides example data from a typical molecular dynamics simulation study.

Through these computational and theoretical approaches, scientists can gain a deeper understanding of the fundamental properties of azetidine systems, which in turn facilitates the design and synthesis of new molecules with desired functions.

Academic Applications of Azetidine Scaffolds in Organic Synthesis and Beyond

Azetidines as Versatile Building Blocks for Complex Molecular Architectures

Azetidine (B1206935) derivatives are highly valued as building blocks in organic synthesis, providing access to a wide array of complex molecules, including fused, bridged, and spirocyclic ring systems. nih.gov The rigid and three-dimensional nature of the azetidine ring allows for the precise spatial arrangement of substituents, a desirable trait in drug design and the synthesis of bioactive compounds. rsc.org The compound 3-(Azetidin-3-yl)azetidine;dihydrochloride (B599025) represents a unique bivalent scaffold, offering two reactive nitrogen centers and a constrained C3-C3' linkage. This structure can serve as a cornerstone for creating intricate molecular designs.

The synthesis of complex molecules from azetidine precursors often involves leveraging the ring strain to facilitate ring-opening or expansion reactions, or by functionalizing the nitrogen atom and the carbon backbone. rsc.org For instance, the nitrogen atoms in 3-(Azetidin-3-yl)azetidine can undergo N-alkylation or N-acylation, allowing for the attachment of various functional groups or the linkage to other molecular fragments. One documented synthesis of a 1,3'-biazetidine (B3306570) derivative was achieved through an aza-Michael addition, highlighting a viable strategy for coupling azetidine rings. nih.gov This approach underscores the potential for 3-(Azetidin-3-yl)azetidine to be used in constructing larger, more complex structures.

The functionalization of the azetidine core can lead to the creation of diverse molecular frameworks. Research has demonstrated the diversification of densely functionalized azetidine ring systems to generate novel molecular scaffolds. nih.gov The table below illustrates the types of complex architectures that can be envisioned or have been synthesized using azetidine-based building blocks.

| Molecular Architecture | Synthetic Strategy from Azetidine Scaffold | Potential Application |

| Fused Bicyclic Systems | Intramolecular cyclization following N-functionalization | CNS-active agents, enzyme inhibitors |

| Bridged Systems | Ring-closing metathesis or intramolecular bond formation | Constrained peptide mimics, receptor ligands |

| Spirocyclic Compounds | Intramolecular cyclization involving a substituent at C3 | Scaffolds for combinatorial libraries |

| Polymer Backbones | Ring-opening polymerization | Materials science, drug delivery systems rsc.org |

This table presents potential applications of the 3-(Azetidin-3-yl)azetidine scaffold based on established azetidine chemistry.

Role in Asymmetric Catalysis: Development of Chiral Ligands and Templates

Chiral azetidines have been effectively utilized in asymmetric catalysis as both ligands for metal catalysts and as organocatalysts. researchgate.net Their rigid structure helps in creating a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in chemical reactions. The development of chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer drugs and other valuable chiral compounds. nih.gov

The 3-(Azetidin-3-yl)azetidine core, with its two nitrogen atoms, can serve as a bidentate ligand, chelating to a metal center. The stereochemistry at the C3 and C3' positions can be controlled to create C2-symmetric or unsymmetrical chiral ligands. These ligands can then be employed in a variety of asymmetric transformations. For example, new chiral cis-3-aminoazetidines have been prepared and their copper complexes have been shown to be effective catalysts for the asymmetric Henry reaction, achieving high enantioselectivity.

The following table summarizes representative asymmetric reactions where chiral azetidine-derived ligands have been successfully applied. While specific data for 3-(Azetidin-3-yl)azetidine -based ligands is not yet available, the table reflects the potential of such scaffolds in catalysis.

| Asymmetric Reaction | Metal Catalyst | Azetidine Ligand Type | Achieved Enantioselectivity (ee) |

| Henry Reaction | Copper (II) | Chiral amino-azetidines | Up to >99.5% |

| Friedel-Crafts Alkylation | Various | Chiral azetidine-derived ligands | Moderate to high |

| Michael Addition | Various | Chiral azetidine organocatalysts | Moderate to high |

| Diethylzinc Addition | Zinc (II) | N-substituted-azetidinylmethanols | High |

Data in this table is representative of the performance of various chiral azetidine ligands in asymmetric catalysis and illustrates the potential of ligands derived from a 3,3'-biazetidine scaffold.

Integration into Peptidomimetics and the Design of Unnatural Amino Acids

Unnatural amino acids are crucial tools in drug discovery, used to create peptides and peptidomimetics with improved stability, potency, and selectivity. nih.gov Azetidine-based amino acids, such as azetidine-2-carboxylic acid (Aze), are known to introduce conformational constraints into peptide backbones. The four-membered ring of Aze residues encourages peptides to adopt γ-turn conformations, in contrast to the β-turns induced by the five-membered proline ring.

The 3-(Azetidin-3-yl)azetidine scaffold can be envisioned as a dipeptide isostere or a building block for novel unnatural amino acids. By functionalizing the nitrogen atoms with carboxylic acid groups, one could synthesize a constrained diamino acid. Incorporating such a rigid element into a peptide chain would significantly influence its three-dimensional structure, potentially leading to enhanced biological activity or stability against enzymatic degradation. The synthesis of small macrocyclic peptides has been shown to be greatly improved by the introduction of a 3-aminoazetidine (3-AAz) subunit, which acts as a turn-inducing element.

The table below compares the conformational preferences induced by different cyclic amino acids when incorporated into a model tetrapeptide.

| Cyclic Amino Acid | Ring Size | Preferred Conformation | Impact on Peptide Structure |

| Proline (Pro) | 5-membered | β-turn | Induces a compact, folded structure |

| Azetidine-2-carboxylic acid (Aze) | 4-membered | γ-turn | Forces a tighter turn in the peptide backbone |

| Hypothetical 3,3'-Biazetidine Diamino Acid | Two 4-membered rings | Highly constrained, likely inducing sharp turns | Significantly restricts conformational flexibility |

This table illustrates the influence of ring size on peptide conformation, suggesting the potential of a 3,3'-biazetidine-based amino acid to act as a potent conformational constraint.

Strategies for Chemical Library Generation and Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules to explore broad regions of chemical space for the discovery of new biological probes and drug leads. cam.ac.uknih.gov Azetidine-based scaffolds are well-suited for DOS due to their amenability to diversification at multiple points. researchgate.net

The design of scaffolds for DOS focuses on creating a central core from which structural diversity can be generated through various chemical transformations. The 3-(Azetidin-3-yl)azetidine scaffold is an excellent candidate for DOS. Its two nitrogen atoms can be independently functionalized, and the azetidine rings can be subjected to ring-opening or cycloaddition reactions to generate a wide range of new molecular skeletons. nih.gov The goal of DOS is to move beyond simple functional group diversification to create libraries with significant skeletal diversity. cam.ac.uk

Key diversification strategies applicable to the 3-(Azetidin-3-yl)azetidine scaffold include:

Divergent N-functionalization: Attaching different substituents to each nitrogen atom.

Strain-release reactions: Utilizing the ring strain to drive reactions that form larger or more complex ring systems.

Multi-component reactions: Combining the biazetidine with multiple other reactants in a single step to rapidly build molecular complexity.

Solid-phase synthesis is a powerful technique for the rapid generation of large chemical libraries. researchgate.net Attaching a scaffold to a solid support allows for the use of excess reagents and simplified purification procedures. An azetidine-based scaffold can be immobilized on a solid support, typically through one of its functional groups, and then subjected to a series of reactions to build a library of related compounds. A 1976-membered library of spirocyclic azetidines has been successfully synthesized using solid-phase methodologies, demonstrating the feasibility of this approach. researchgate.net

The 3-(Azetidin-3-yl)azetidine scaffold could be adapted for solid-phase synthesis by, for example, protecting one of the azetidine nitrogens while the other is attached to the resin. The free nitrogen and the azetidine backbone could then be functionalized, followed by cleavage from the resin to yield a library of diverse molecules.

Future Research Directions and Emerging Trends in Azetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidines

The construction of the strained azetidine (B1206935) core has historically presented significant challenges. medwinpublishers.com However, recent research has focused on developing innovative and more sustainable synthetic strategies that utilize readily available starting materials and minimize waste.

A prominent and powerful method for synthesizing these highly strained four-membered rings is the intermolecular [2+2] photocycloaddition. nih.gov Visible-light-mediated approaches, in particular, are gaining traction. For instance, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, offers a direct route to functionalized azetidines under mild conditions. springernature.comnih.govresearchgate.net Recent advancements have utilized visible light to promote this reaction using specific oxime precursors, expanding the scope and practicality of this method. rsc.orgspringernature.com

Another key area of development is the use of C-H activation, which allows for the direct formation of the azetidine ring from acyclic amines in an atom-economical fashion. rsc.org Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is one such method that has proven effective for creating functionalized azetidines. rsc.org Furthermore, flow chemistry is being increasingly adopted for azetidine synthesis. nih.gov This technology offers precise control over reaction parameters, enhances safety, and improves scalability, addressing many of the limitations of traditional batch processes, especially for photochemical reactions like the Norrish-Yang cyclization. nih.govresearchgate.net

| Synthetic Methodology | Key Features | Sustainability Aspect |

|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Uses visible light, proceeds under mild conditions, broad substrate scope. rsc.orgnih.gov | Utilizes light as a renewable energy source. |

| Catalytic C-H Activation/Amination | Atom-economical, avoids pre-functionalized substrates. rsc.org | Reduces synthetic steps and chemical waste. |

| Flow Chemistry | Precise control, enhanced safety, scalability, shorter reaction times. nih.govresearchgate.net | Improves energy efficiency and reduces byproduct formation. nih.gov |

Advanced Stereocontrol and Enantioselective Approaches in Azetidine Construction

The biological activity of molecules containing an azetidine ring is often highly dependent on their specific stereochemistry. nih.gov This has driven significant research into methods for controlling the three-dimensional arrangement of atoms during synthesis.

Asymmetric catalysis is a cornerstone of this effort. Chiral catalysts, including those based on copper and cinchona alkaloids, have been successfully used to achieve high levels of enantioselectivity in the synthesis of various azetidine derivatives. nih.govacs.org For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with specific alkenes can produce spirocyclic pyrrolidine-azetidine structures in a diastereodivergent manner, controlled by the choice of ligand. rsc.org Organocatalysis provides another powerful avenue, enabling the enantioselective synthesis of C2-functionalized azetidines from common intermediates through reactions like α-chlorination of aldehydes. nih.gov These methods are crucial for accessing specific stereoisomers of complex molecules like azetidine-2,3-dicarboxylic acids, which have shown distinct biological activities. nih.govresearchgate.net

| Approach | Catalyst/Method Type | Key Transformation |

|---|---|---|

| Asymmetric Catalysis | Chiral copper complexes, cinchona alkaloid-derived phase-transfer catalysts. nih.govacs.orgrsc.org | Enantioselective cycloadditions and C-C bond formations. nih.govacs.org |

| Organocatalysis | Chiral amines and their derivatives. nih.gov | Enantioselective α-functionalization followed by cyclization. nih.gov |

| Stereocontrolled Synthesis | Distinct strategies to access different stereoisomers from chiral precursors. nih.gov | Synthesis of specific cis/trans enantiomers. researchgate.net |

Exploration of New Reactivity Modes and Transformations of the Azetidine Ring

The inherent strain of the azetidine ring is not just a challenge in synthesis but also a feature that enables unique chemical transformations. researchwithrutgers.com Researchers are actively exploring novel ways to harness this strain for the construction of more complex molecular architectures.

Ring-opening reactions are a primary example of this "strain-release" chemistry. researchgate.net The cleavage of the N-C sigma bond in azetidines can be triggered by various nucleophiles, providing access to highly functionalized acyclic amines. rsc.org The regioselectivity of these openings can often be controlled, making them synthetically useful. rsc.org In some cases, this ring-opening can be an unintended decomposition pathway, highlighting the delicate balance of reactivity and stability in these systems. nih.gov Beyond simple ring-opening, azetidines can undergo ring expansion reactions, for instance, transforming into pyrrolidines, or participate in cycloadditions to build fused heterocyclic systems. nih.govacs.org The development of methods for the late-stage functionalization of the azetidine C-H bonds is also a significant area of focus, allowing for the modification of the ring without deconstruction. rsc.org

| Transformation | Driving Force | Product Type |

|---|---|---|

| Nucleophilic Ring-Opening | Ring strain relief. nih.govresearchgate.net | Functionalized acyclic amines. rsc.org |

| Ring Expansion | Strain-driven rearrangement. researchgate.net | Pyrrolidines, azepanes, and other larger heterocycles. researchgate.net |

| [3+2] Cycloaddition | Reactivity of azetidine-derived nitrones. acs.org | Complex fused heterocyclic systems. acs.org |

Synergistic Integration of Computational and Experimental Methodologies for Azetidine Research

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for advancing azetidine research. mit.edu Computational models can predict reaction outcomes, elucidate complex mechanisms, and guide the design of new experiments, thereby accelerating the discovery process. acs.org

Density Functional Theory (DFT) calculations, for example, have been employed to understand the preference for specific cyclization pathways in the synthesis of azetidines. nih.gov Recently, researchers have developed computational models to predict the feasibility of photocatalyzed reactions to form azetidines. mit.edu By calculating factors like frontier orbital energies and transition state energies, these models can prescreen potential starting materials to determine which pairs will react successfully, saving significant experimental effort. mit.eduacs.org This approach has successfully predicted viable reactions and has even been used to guide the synthesis of new derivatives of existing FDA-approved drugs. mit.edu In silico docking studies are also used to understand how different azetidine stereoisomers bind to biological targets, providing a rationale for their observed pharmacological activities. nih.gov

| Methodology | Application in Azetidine Research |

|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reaction pathways. nih.gov |

| Predictive Computational Models | Screening substrates for photocatalytic reactions and predicting reaction yields. mit.eduacs.org |

| In Silico Ligand-Protein Docking | Understanding binding modes of azetidine derivatives to biological targets. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Azetidin-3-yl)azetidine; dihydrochloride, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, including azetidine ring formation via aza-Michael addition and subsequent functionalization. Key steps include:

- Ring closure : Use of methyl 2-(azetidin-3-ylidene)acetates under inert atmospheres to minimize side reactions .

- Salt formation : Conversion to the dihydrochloride salt via HCl gas bubbling in ethanol, followed by recrystallization for purity .

- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield (60–85%) and byproduct formation .

Q. How is structural purity confirmed for this compound, and which analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify azetidine ring integrity and substituent positions (e.g., δ 3.2–3.8 ppm for azetidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm >98% purity, especially after recrystallization .

- Mass Spectrometry (MS) : ESI-MS ([M+H] = 179.1 m/z) validates molecular weight .

Q. What physicochemical properties are critical for handling this compound in biological assays?

- Methodological Answer :

- Solubility : Freely soluble in water (≥50 mg/mL at 25°C) but limited in non-polar solvents (e.g., hexane) .

- Stability : Degrades above 40°C; store at 2–8°C under argon to prevent oxidation of the azetidine ring .

- Hygroscopicity : The dihydrochloride salt is hygroscopic; use desiccants during storage .

Q. How is initial biological activity screening conducted for this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., VEGFR2) at 10 μM in kinase buffer, measuring IC via fluorescence .

- Antimicrobial activity : MIC determination against E. coli and S. aureus using broth microdilution (concentration range: 1–100 μg/mL) .

- Target identification : SPR (Surface Plasmon Resonance) screens binding affinity to proteins like acetylcholinesterase (K = 2–5 μM) .

Advanced Research Questions

Q. What reaction mechanisms dominate in functionalizing the azetidine core, and how are intermediates stabilized?

- Methodological Answer :

- Electrophilic substitution : The azetidine nitrogen undergoes alkylation with methyl iodide in DMF, stabilized by bulky substituents at C3 to prevent ring strain .

- Reductive amination : Use of NaBH in methanol to introduce secondary amines, monitored by TLC for intermediate isolation .

- Computational insights : DFT studies reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents .

Q. How can contradictory data on biological activity (e.g., variable IC values) be resolved?

- Methodological Answer :

- Source analysis : Verify purity (HPLC) and salt form (e.g., dihydrochloride vs. free base) .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters protonation states) and incubation time (e.g., 24h vs. 48h) .

- Control experiments : Compare with structurally validated analogs (e.g., 3-methoxy derivatives) to isolate substituent effects .

Q. What strategies optimize structure-activity relationships (SAR) for neuropharmacological applications?

- Methodological Answer :

- Substituent variation : Introduce fluorinated groups at C3 to enhance BBB penetration (logP reduction from 1.7 to 0.9) .

- Bioisosteric replacement : Replace azetidine with pyrrolidine to assess ring size impact on dopamine receptor binding (K shift from 15 nM to 120 nM) .

- Pharmacophore modeling : Align with known NMDA receptor antagonists to identify critical hydrogen-bond acceptors .

Q. How are pharmacokinetic properties evaluated in preclinical models?

- Methodological Answer :

- In vivo ADME : Administer 10 mg/kg IV in rodents; plasma half-life (t = 2.5h) and clearance (CL = 15 mL/min/kg) measured via LC-MS/MS .

- Toxicity screening : Acute toxicity (LD) assessed in zebrafish embryos; neurobehavioral effects monitored via open-field tests .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to serotonin receptors (5-HT), with scoring functions validated by mutagenesis data .

- MD simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.